molecular formula C19H20O4 B1365155 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid CAS No. 871127-76-3

7-oxo-7-(3-phenoxyphenyl)heptanoic Acid

Cat. No. B1365155
M. Wt: 312.4 g/mol
InChI Key: SYFGSXSIMQIKII-UHFFFAOYSA-N
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Description

7-oxo-7-(3-phenoxyphenyl)heptanoic Acid, also known as Benzeneheptanoic acid, ζ-oxo-3-phenoxy-, is a chemical compound with the molecular formula C19H20O4 . It has a molecular weight of 312.36 .


Molecular Structure Analysis

The molecular structure of 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid consists of 19 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The average mass is 312.360 Da and the monoisotopic mass is 312.136169 Da .

Scientific Research Applications

  • Natural Product Synthesis : The synthesis and structural elucidation of related heptanoic acids have been reported in studies exploring natural products. For instance, new p-aminoacetophenonic acids were isolated from mangrove endophytes, showcasing the diversity of heptanoic acid derivatives in natural sources (Guan, Sattler, Lin, Guo, & Grabley, 2005).

  • Antioxidant Properties : Research has investigated the antioxidant properties of heptanoic acid derivatives. A study on diarylheptanoids from the bark of alder family trees highlighted their potential in various applications due to their significant antioxidant activity (Ponomarenko, Trouillas, Martin, Dizhbite, Krasiļņikova, & Telysheva, 2014).

  • Synthetic Applications : The compound's derivatives have been synthesized for various applications. For instance, 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, a fragment of epothilone A, was synthesized, demonstrating the compound's relevance in synthetic organic chemistry (Shioji, Kawaoka, Miura, & Okuma, 2001).

  • Material Science : Research into the use of related heptanoic acids in material science has been conducted. For example, phloretic acid, a phenolic compound related to heptanoic acid, was explored as a renewable building block for enhancing the reactivity of molecules in material science applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Safety And Hazards

For safety and hazards related to 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid, it’s recommended to refer to its Material Safety Data Sheet (MSDS). The MSDS includes information on hazard identification, composition, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

7-oxo-7-(3-phenoxyphenyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c20-18(12-5-2-6-13-19(21)22)15-8-7-11-17(14-15)23-16-9-3-1-4-10-16/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFGSXSIMQIKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469050
Record name 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-oxo-7-(3-phenoxyphenyl)heptanoic Acid

CAS RN

871127-76-3
Record name ζ-Oxo-3-phenoxybenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871127-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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